methyl4-oxotetrahydro-2H-thiopyran-3-carboxylate1,1-dioxide
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Overview
Description
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is an organosulfur compound with the molecular formula C7H10O5S This compound is characterized by a thiopyran ring, which is a six-membered ring containing one sulfur atom The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with a carbonyl compound in the presence of a base to form the thiopyran ring. The resulting compound is then oxidized to introduce the sulfone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially forming sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or higher oxidation state compounds.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted thiopyran derivatives.
Scientific Research Applications
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate: Lacks the 1,1-dioxide group, resulting in different chemical reactivity and biological activity.
Methyl 2-oxotetrahydro-3-furancarboxylate: Contains an oxygen atom in place of sulfur, leading to different chemical properties.
Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide: Similar structure but with a hydroxyl group instead of a carboxylate group.
Uniqueness
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide is unique due to the presence of both a sulfone group and a carboxylate group in the same molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10O5S |
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Molecular Weight |
206.22 g/mol |
IUPAC Name |
methyl 1,1,4-trioxothiane-3-carboxylate |
InChI |
InChI=1S/C7H10O5S/c1-12-7(9)5-4-13(10,11)3-2-6(5)8/h5H,2-4H2,1H3 |
InChI Key |
PEAMFEKPZHQAII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CS(=O)(=O)CCC1=O |
Origin of Product |
United States |
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